molecular formula C13H21NO4 B2413472 (Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2320223-06-9

(Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No.: B2413472
CAS No.: 2320223-06-9
M. Wt: 255.314
InChI Key: NJHUESHLVRYVGV-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Biological Activity

The compound (Tetrahydrofuran-2-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone represents a novel class of azetidine derivatives, which have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological implications, and relevant case studies.

Structural Overview

The compound features a tetrahydrofuran moiety, which is known for its role as a solvent and its reactivity in organic synthesis. The azetidine ring is a four-membered nitrogen-containing heterocycle that has been explored for various biological applications.

Synthesis

Recent advancements in synthetic strategies have facilitated the preparation of azetidine derivatives. For instance, the synthesis of related azetidines often involves reactions such as the Horner-Wadsworth-Emmons (HWE) reaction, which has been shown to yield high purity compounds . The synthetic route for our compound can be derived from these methodologies by modifying the starting materials to include the tetrahydrofuran substituents.

Pharmacological Properties

  • Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For example, certain azetidine compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Potential : Research has shown that tetrahydrofuran-containing compounds can influence cancer cell proliferation. In particular, exposure to tetrahydrofuran has been linked to increased incidences of hepatocellular adenoma and carcinoma in animal models, highlighting the need for further investigation into the carcinogenic potential of related compounds .
  • Neuropharmacological Effects : Some azetidine derivatives have been studied for their neuroprotective effects. These compounds may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

A study conducted on various azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance biological activity. For instance, researchers synthesized and tested multiple derivatives, finding that specific substitutions led to improved potency against certain pathogens and cancer cell lines .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AnticancerInduces tumor formation in mice
NeuroprotectivePotential benefits in neurodegeneration

Properties

IUPAC Name

oxolan-2-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c15-13(12-2-1-4-17-12)14-6-11(7-14)18-9-10-3-5-16-8-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHUESHLVRYVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CC(C2)OCC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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